molecular formula C13H22 B14598232 1-Heptylcyclohexa-1,3-diene CAS No. 61215-71-2

1-Heptylcyclohexa-1,3-diene

Cat. No.: B14598232
CAS No.: 61215-71-2
M. Wt: 178.31 g/mol
InChI Key: LXVXYFGIPDWFHW-UHFFFAOYSA-N
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Description

1-Heptylcyclohexa-1,3-diene is a synthetic organic compound classified as a substituted cyclohexa-1,3-diene, with the molecular formula C13H22 and CAS Registry Number 74744-42-6 . This compound features a cyclohexa-1,3-diene core, a system comprising a six-membered ring with two conjugated double bonds, which is substituted at the 1-position with a heptyl chain . The extended seven-carbon alkyl chain can influence the compound's hydrophobicity and electronic properties, making it a valuable intermediate in organic synthesis and materials science research. The core 1,3-diene structure is a classic motif in organic chemistry, known for its participation in pericyclic reactions and serving as a versatile building block for more complex architectures. Researchers value this structural motif for its utility in cycloaddition reactions, particularly the Diels-Alder reaction, where it can function as a diene to construct complex bicyclic and polycyclic systems . The specific presence of the heptyl substituent can modulate the reactivity and stereoelectronic properties of the diene system, potentially influencing the regioselectivity and stereoselectivity of its reactions. This makes this compound a compound of interest for developing new synthetic methodologies, creating specialty polymers, and engineering advanced materials. It can also serve as a key precursor in the synthesis of functionalized cyclohexene derivatives and other alicyclic compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61215-71-2

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1-heptylcyclohexa-1,3-diene

InChI

InChI=1S/C13H22/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8,11H,2-5,7,9-10,12H2,1H3

InChI Key

LXVXYFGIPDWFHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=CCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Heptylcyclohexa 1,3 Diene and Its Analogues

Strategies for the Construction of Cyclohexa-1,3-diene Scaffolds

The formation of the cyclohexa-1,3-diene core is a foundational aspect of synthesizing its substituted derivatives. Contemporary organic synthesis has seen the development of several innovative approaches to construct this motif, moving beyond classical methods to embrace multicomponent reactions, catalyst-free conditions, and green chemical principles.

Multicomponent Reaction Approaches for Functionalized Cyclohexa-1,3-diene Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. ajol.info These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

One notable example is the palladium-catalyzed three-component coupling of aryl halides, 1,3-cyclohexadiene (B119728), and boronic acids, which yields 1,4-syn-addition products. ajol.info While this method primarily introduces aryl and vinyl substituents, the principle can be extended to the use of alkylboronic acids, providing a potential pathway to analogues of 1-Heptylcyclohexa-1,3-diene. Another approach involves a palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds, which furnishes highly functionalized 1,3-dienes.

A catalyst-free, sequential four-component reaction has also been reported for the synthesis of tetrasubstituted 1,3-cyclohexadienes. This method combines 2-chloroquinoline-3-carbaldehydes, 1-phenyl-2-(1,1,1-triphenyl-λ⁵-phosphanylidene)ethan-1-one, ethyl acetoacetate, and a primary amine in ethanol (B145695) to afford the desired products in moderate to excellent yields. The operational simplicity and use of a green solvent highlight the practical advantages of this approach.

A representative multicomponent reaction for the synthesis of a substituted cyclohexa-1,3-diene is presented below:

Reactant 1Reactant 2Reactant 3Reactant 4ProductYield (%)
2-Chloroquinoline-3-carbaldehyde1-Phenyl-2-(1,1,1-triphenyl-λ⁵-phosphanylidene)ethan-1-oneEthyl acetoacetatePrimary AmineTetrasubstituted 1,3-cyclohexadieneModerate to Excellent

Catalyst-Free Methodologies in Cyclodiene Synthesis

The development of synthetic methods that avoid the use of catalysts is a significant goal in green chemistry, as it simplifies product purification and reduces waste. The Diels-Alder reaction, a cornerstone of organic synthesis, is a powerful tool for the construction of six-membered rings and can often be performed without a catalyst, sometimes under thermal or high-pressure conditions. nih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative, which can then be further functionalized to a cyclohexa-1,3-diene.

For instance, the reaction of a suitably substituted diene with an alkyne dienophile can directly lead to a cyclohexa-1,3-diene scaffold. While the direct synthesis of this compound via a catalyst-free Diels-Alder reaction might be challenging to achieve in a single step with high regioselectivity, this approach is fundamental for creating the core ring structure which can then be elaborated.

Green Chemistry Principles in the Synthesis of Highly Substituted Cyclohexa-1,3-diene Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of cyclohexa-1,3-diene synthesis, this translates to the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes.

A significant advancement in this area is the use of ionic liquids as green reaction media. Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are characterized by their low vapor pressure, high thermal stability, and recyclability. organic-chemistry.orgrsc.org For the synthesis of highly substituted cyclohexa-1,3-diene derivatives, a multicomponent procedure in ionic liquid media has been developed. This one-pot synthesis offers mild reaction conditions, high yields, and operational simplicity, all while adhering to green chemistry principles. ajol.info

Furthermore, solvent-free synthetic methods represent a pinnacle of green chemistry. A notable example is the synthesis of renewable 1,3-cyclohexadiene from plant oils, which involves a metathesis reaction followed by isomerization. This process requires no organic solvents and utilizes minimal catalyst loading, with simple product recovery by distillation.

Transition Metal-Catalyzed Syntheses of Conjugated 1,3-Dienes

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon bonds with high efficiency and selectivity. The construction of the 1,3-diene moiety, including substituted cyclohexa-1,3-dienes, has greatly benefited from these advancements.

Cross-Coupling Reactions for Cyclic Diene Formation

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst. These reactions are indispensable for the synthesis of a wide variety of organic compounds, including conjugated dienes.

Palladium catalysts are particularly versatile and widely used in cross-coupling reactions. sigmaaldrich.com Several palladium-catalyzed methods are applicable to the synthesis of substituted cyclohexa-1,3-dienes.

The Heck reaction , which involves the coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of synthesizing this compound, a potential strategy would involve the coupling of a heptenyl halide with a suitable cyclohexadiene precursor or the reaction of a cyclohexadienyl halide/triflate with 1-heptene. The regioselectivity of the Heck reaction can be a challenge, but modern advancements with specific ligands and reaction conditions have improved control over the outcome.

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron compound with an organic halide or triflate. beilstein-journals.orgnih.govlibretexts.orgnih.gov To synthesize this compound, one could envision the coupling of a heptylboronic acid or its ester with a 1-halocyclohexa-1,3-diene. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.

A summary of representative palladium-catalyzed cross-coupling reactions for the synthesis of substituted dienes is provided below:

Reaction NameSubstrate 1Substrate 2Catalyst SystemProduct Type
Heck ReactionUnsaturated Halide/TriflateAlkenePd catalyst, BaseSubstituted Alkene/Diene
Suzuki-Miyaura CouplingOrganoboron CompoundOrganic Halide/TriflatePd catalyst, BaseBiaryl, Vinylarene, Diene

Recent research has also demonstrated the palladium-catalyzed 1,4-syn-carboamination of cyclic 1,3-dienes, which allows for the introduction of both a carbon and a nitrogen substituent across the diene system in a highly stereoselective manner. wikipedia.org This multicomponent approach showcases the continuous innovation in palladium catalysis for the functionalization of cyclic dienes.

Nickel, Ruthenium, Cobalt, Manganese, Zirconium, and Iron Catalysis

Transition metal catalysis provides powerful and diverse strategies for the synthesis of 1,3-cyclohexadienes and their precursors.

Nickel: Nickel-catalyzed reactions are effective for constructing cyclic and poly-substituted dienes. A nickel-catalyzed four-component reaction involving two terminal alkynes, aryl boroxines, and perfluoroalkyl iodides allows for the synthesis of polysubstituted 1,3-dienes with high chemo-, regio-, and stereoselectivity. nih.gov Additionally, nickel(II) acetylacetonate, in conjunction with methaluminoxane, has been used to catalyze the polymerization of 1,3-cyclohexadiene, highlighting its role in manipulating this diene system. nih.govresearchgate.net

Ruthenium: Ruthenium catalysts are particularly prominent in the synthesis of 1,3-dienes. Ruthenium-catalyzed [2+2+2] cycloaddition reactions of 1,6-diynes with alkenes can produce bicyclic 1,3-cyclohexadienes. acs.org Depending on the alkene partner (cyclic vs. acyclic), the mechanism can proceed as a standard or a formal cycloaddition involving a 6e-π electrocyclization step. acs.org Furthermore, the isomerization of 1,4-cyclohexadiene (B1204751) to the more stable conjugated 1,3-cyclohexadiene can be efficiently achieved using catalysts like RuHCl(CO)(PPh₃)₃. nih.gov Ruthenium complexes also catalyze the stereoselective coupling of alkenes and alkynes to form 1,3-dienes. rsc.org

Cobalt: Cobalt complexes are effective catalysts for [2+2+2] cycloaddition reactions to form six-membered rings. For instance, {CpCo} catalysts (where Cp is cyclopentadienyl) are used in the cycloaddition of alkynes and alkenes to generate substituted 1,3-cyclohexadiene derivatives. thegoodscentscompany.com

Manganese: Manganese catalysis has emerged in various organic transformations. Photochemical manganese-catalyzed [2+2+2] cycloaddition of triynes is a method to produce substituted arenes. acs.org While this methodology focuses on aromatic products, it underscores the potential of manganese in mediating complex cyclization cascades that could be adapted for cyclohexadiene synthesis.

Zirconium: Zirconium-mediated reactions offer routes to functionalized carbocycles. For example, a Zr-mediated dienyne cyclization can produce cyclopentene (B43876) rings, which could serve as precursors to cyclohexadiene systems through further transformations. rsc.org Another approach involves the zirconium-mediated ene-yne cross-coupling reaction to prepare derivatives that can undergo subsequent cyclization. purdue.edu

Iron: Iron catalysts provide an inexpensive and non-toxic option for diene synthesis. Iron-catalyzed [4+4]-cycloaddition of 1,3-dienes is a known method for producing cyclooctadiene products with high regioselectivity. princeton.edu Additionally, tricarbonyl iron complexes of 1,3-cyclohexadiene-1-carboxaldehyde have been synthesized through photochemical reactions with iron pentacarbonyl, demonstrating iron's utility in activating and transforming the cyclohexadiene core. nih.gov

Table 1: Overview of Metal-Catalyzed Reactions for 1,3-Diene Synthesis
Metal CatalystReaction TypeReactantsProduct TypeReference
NickelFour-Component ReactionTerminal alkynes, aryl boroxines, perfluoroalkyl iodidesPolysubstituted 1,3-dienes nih.gov
Ruthenium[2+2+2] Cycloaddition1,6-Diynes, AlkenesBicyclic 1,3-cyclohexadienes acs.org
RutheniumIsomerization1,4-Cyclohexadiene1,3-Cyclohexadiene nih.gov
Cobalt[2+2+2] CycloadditionAlkynes, AlkenesSubstituted 1,3-cyclohexadienes thegoodscentscompany.com
Iron[4+4] Cycloaddition1,3-DienesCyclooctadienes princeton.edu

Olefination Reactions for 1,3-Diene Construction

Olefination reactions represent a fundamental and direct approach to constructing the 1,3-diene moiety. mdpi.com These methods typically involve the reaction of a stabilized carbanion or ylide with a carbonyl compound to form a carbon-carbon double bond. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are classic examples that have been extensively studied for the synthesis of dienes. mdpi.com

The use of chiral phosphorus ylides has enabled the asymmetric synthesis of optically active cyclohexa-1,3-diene derivatives. rsc.orgnih.gov A notable example is the asymmetric tandem Michael addition-ylide olefination reaction. rsc.orgnih.gov In this process, a chiral phosphonium (B103445) salt derived from a scaffold like 2,2′-bis(diphenylphosphino)-1,1′-biphenyl (BIPHEP) reacts with α,β-unsaturated carbonyl compounds. rsc.org This cascade reaction proceeds with good yields and can achieve high enantiomeric excess (up to 90% ee), providing an efficient route to chiral, highly functionalized cyclohexadienes. rsc.orgrsc.orgnih.gov This method is significant as it represents the first example of an asymmetric tandem ylide Michael addition-olefination reaction. rsc.org

Lewis acids are frequently employed to promote reactions that form 1,3-dienes, often by activating one of the reactants to enhance reactivity and control selectivity. nih.gov For instance, Lewis acids can catalyze the Diels-Alder reaction between dienes and dienophiles to form cyclohexene rings, which are precursors to cyclohexadienes. rsc.orgrsc.org The choice of Lewis acid can significantly influence the stereochemical outcome, controlling endo/exo selectivity. rsc.org For example, bulky Lewis acids like B(C₆F₅)₃ can favor exo-products, while smaller ones like AlCl₃ tend to yield endo-products. rsc.org In other strategies, Lewis acids promote dual 1,3-sulfur rearrangements to generate highly substituted 1,3-dienes with excellent stereoselectivity under mild conditions. researchgate.net

Catalytic Cycloisomerization of Enynes to 1,3-Cyclohexadienes

Catalytic cycloisomerization of enynes is an atom-economical method for converting acyclic precursors into cyclic dienes. organic-chemistry.org This transformation is often mediated by transition metal catalysts that can facilitate C-C bond formation.

Rhodium-catalyzed cycloisomerization of acyclic enynes can produce cyclic diene isomers with high endoselectivity. organic-chemistry.org The proposed mechanism involves the formation of a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and subsequent ring-opening of a rhodacyclobutane. organic-chemistry.org

Ruthenium-catalyzed cycloisomerization of 1,5-enynes provides another efficient route to 1,3-cyclohexadienes. nih.gov This 6-endo-cycloisomerization proceeds in high to excellent yields, also via a proposed ruthenium vinylidene intermediate, offering a selective method for preparing the cyclic diene skeleton. nih.gov

Indium-catalyzed cycloisomerization of 1,6-enynes using indium trichloride (B1173362) (InCl₃) can lead to the formation of 1-vinylcycloalkenes, which are substituted 1,3-dienes. mdpi.com The reaction pathway can be influenced by the substitution pattern of the alkyne. mdpi.com

Enyne Metathesis in 1,3-Diene Synthesis (Ring-Closing and Intermolecular)

Enyne metathesis is a powerful bond reorganization reaction catalyzed by ruthenium carbenes that combines an alkene and an alkyne to form a conjugated 1,3-diene. organic-chemistry.orgchim.it The thermodynamic stability of the resulting conjugated diene system is the primary driving force for the reaction. organic-chemistry.orgwikipedia.org This methodology is broadly divided into two categories:

Ring-Closing Enyne Metathesis (RCEYM): This intramolecular variant is a powerful tool for constructing cyclic compounds containing a 1,3-diene moiety from acyclic enyne precursors. uwindsor.carsc.org RCEYM has been widely applied in the synthesis of carbo- and heterocyclic structures that can be further functionalized. uwindsor.canih.gov

Intermolecular (Cross) Enyne Metathesis (EYCM): This process involves the reaction between a separate alkene and alkyne. chim.it A particularly useful application is the cross-enyne metathesis of various alkynes with ethylene (B1197577) gas. organic-chemistry.org This reaction, often performed using second-generation ruthenium carbene complexes, provides a simple and efficient way to synthesize terminal 1,3-dienes in good to high yields under mild conditions. organic-chemistry.org The method is applicable to alkynes bearing a range of functional groups, including phenyl, alkyl, and TMS groups. organic-chemistry.org

Table 2: Comparison of Enyne Metathesis Methodologies
MethodologyTypeDescriptionKey FeaturesReference
Ring-Closing Enyne Metathesis (RCEYM)IntramolecularAn enyne substrate undergoes cyclization to form a cyclic 1,3-diene.Forms cyclic structures; useful for carbo- and heterocycle synthesis. uwindsor.carsc.org
Cross-Enyne Metathesis (EYCM)IntermolecularAn alkene and an alkyne react to form an acyclic 1,3-diene.Versatile for creating diverse 1,3-dienes; reaction with ethylene is common. organic-chemistry.orgchim.itorganic-chemistry.org

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like substituted cyclohexadienes. mdpi.com The spatial arrangement of substituents significantly influences the physical and biological properties of the final product. mdpi.com

Stereoselective Synthesis: The stereoselective construction of 1,3-dienes is often accomplished through transition-metal-catalyzed cross-coupling reactions or advanced olefination methods. mdpi.com Asymmetric organocatalysis has also emerged as a powerful strategy. For instance, cascade Michael-cyclization reactions can be used to construct fully substituted cyclohexa-1,3-dienes with high enantioselectivity. researchgate.net The asymmetric tandem Michael addition-ylide olefination using chiral phosphonium salts provides excellent enantiocontrol in the formation of cyclohexa-1,3-diene derivatives. rsc.org Furthermore, ruthenium-catalyzed oxidative coupling of allylsilanes with activated olefins offers a method for synthesizing stereodefined 1,3-dienes with excellent diastereoselectivity. rsc.org

Regioselective Synthesis: Controlling the position of functional groups on the cyclohexadiene ring is crucial. Metal-catalyzed [2+2+2] cycloaddition reactions often provide a high degree of regiocontrol. Titanium aryloxide catalysts, for example, can produce 1,3-cyclohexadienes with high regio- and stereoselectivity. acs.org Similarly, iron-catalyzed [4+4]-cycloadditions exhibit high regioselectivity. princeton.edu In a different approach, regio- and stereoselectively deuterated 1,3-cyclohexadienes have been prepared by the addition of a hydride to a chromium-coordinated arene, followed by protonation, demonstrating precise control over substitution. acs.org A metal-dependent catalytic approach using gold, indium, or copper salts can also yield different cyclohexadiene isomers, showcasing catalyst-based regiocontrol. rsc.orgnih.gov

Asymmetric Synthesis Approaches for Highly Functionalized Cyclohexa-1,3-dienes

The enantioselective synthesis of complex cyclohexa-1,3-dienes is increasingly reliant on organocatalysis, which offers a powerful alternative to metal-based systems. One-pot multicomponent domino reactions have emerged as a highly efficient strategy for constructing these carbocycles from simple starting materials. scielo.br

An effective approach involves an organocatalytic, one-pot, three-component domino reaction to produce highly functionalized cyclohexa-1,3-dienes. scielo.br For instance, the reaction of malononitrile (B47326) with α,β-unsaturated imines, catalyzed by a chiral tertiary amine like quinidine, proceeds through a [1 + 3 + 2] annulation pathway. This method demonstrates the power of cascade catalysis, where a single catalyst facilitates multiple steps in a sequence, thereby building molecular complexity rapidly. scielo.br The process is noted for its operational simplicity and the ability to generate multiple bonds and stereocenters in a single operation. scielo.brresearchgate.net

Research has shown that this methodology is robust, tolerating a range of substituents on the N-sulfonyl-1-aza-1,3-diene component without significant loss of yield or stereoselectivity. scielo.br Both electron-donating and electron-withdrawing groups on the aromatic ring of the aza-diene are well-accommodated. scielo.br The choice of catalyst is crucial for controlling the stereochemical outcome; for example, using the pseudo-enantiomer quinine (B1679958) can furnish the opposite enantiomer of the cyclohexa-1,3-diene product. scielo.br

Another powerful organocatalytic method is the cascade vinylogous Michael-cyclization of α,α-dicyanoalkenes with nitroolefins. researchgate.net Catalyzed by cinchona alkaloid-derived thioureas, this reaction yields fully substituted cyclohexa-1,3-dienes as a single diastereomer with two adjacent stereocenters and multiple functional groups. researchgate.net The reaction conditions, such as low temperatures (-60 °C), are optimized to maximize stereoselectivity. researchgate.net

Table 1: Organocatalytic Asymmetric Synthesis of Cyclohexa-1,3-diene Analogues

Catalyst Reactants Product Type Key Features
Quinidine Malononitrile, α,β-Unsaturated Imines Highly Functionalized Cyclohexa-1,3-dienes One-pot, three-component domino reaction; enantioselective. scielo.br
Cinchona Alkaloid-derived Thiourea α,α-Dicyanoalkenes, Nitroolefins Fully Substituted Cyclohexa-1,3-dienes Cascade Michael-cyclization; produces a single diastereomer with two contiguous stereocenters. researchgate.net
(S)-Prolinol 3-Methylbut-2-enal, Alkenylidenemalonic Acid Monoesters 4,6-Disubstituted Cyclohexa-1,3-diene-1-carboxylic Acid Esters Moderate yields and enantiomeric purity. researchgate.net

Control of Facial and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental for the synthesis of six-membered rings and offer a direct route to the cyclohexa-1,3-diene scaffold. nih.govlibretexts.org Controlling the facial and stereoselectivity of these reactions is paramount for accessing specific isomers of complex molecules. The stereochemical outcome is dictated by the frontier orbital interactions between the diene and the dienophile. libretexts.org

In the context of cyclic dienes, the facial selectivity (the face of the diene from which the dienophile approaches) can be influenced by steric and electronic factors. acs.orgacs.org For substituted cyclic dienes, such as analogues of this compound, substituents on the ring can direct the incoming dienophile to the less sterically hindered face. acs.org Computational studies on substituted cyclopentadienes have shown that stereoselectivity can be precisely modeled, arising from a combination of steric effects and electronic interactions, such as hyperconjugation, which can distort the diene ring. nih.gov

Ligand-controlled, chemodivergent cycloadditions provide a sophisticated method for controlling selectivity. By selecting an appropriate ligand for a metal catalyst, the reaction between a 1,3-diene and an alkyne can be directed to yield either a [4+2] cycloadduct (a 1,4-cyclohexadiene) or a [2+2] cycloadduct (a cyclobutene) from the same starting materials. nih.gov For example, cobalt(I) catalysis with a finely tuned phosphino-oxazoline ligand can promote the [2+2] pathway, while other ligands favor the Diels-Alder type [4+2] reaction, both with high regio- and enantioselectivity. nih.gov

The inherent stereospecificity of concerted cycloaddition reactions ensures that the stereochemistry of the reactants is transferred to the product. libretexts.org For instance, a cis-dienophile will result in cis substituents in the cyclohexene ring product. libretexts.org In 1,3-dipolar cycloadditions, the formation of a single diastereomer can be explained by transition states that are stabilized by π-stacking interactions between aromatic rings of the reactants and secondary orbital interactions. frontiersin.org

Table 2: Factors Influencing Selectivity in Cycloaddition Reactions of Cyclic Dienes

Factor Influence on Selectivity Reaction Type Example
Steric Hindrance Directs dienophile approach to the less hindered face of the diene. Diels-Alder Substituted cyclopentadienes. acs.org
Electronic Effects Ring distortion via hyperconjugation influences facial preference. Diels-Alder 5-monosubstituted cyclopentadienes. nih.gov
Catalyst Ligand Determines reaction pathway ([4+2] vs. [2+2]) and enantioselectivity. Cobalt-catalyzed Cycloadditions Reaction of 1,3-dienes with alkynes. nih.gov
Reactant Geometry Stereochemistry of dienophile is retained in the product. Diels-Alder cis-Dienophiles yield cis-substituted products. libretexts.org
Secondary Orbital Interactions Can stabilize a specific transition state, leading to a single diastereomer. 1,3-Dipolar Cycloaddition Formation of dispiropyrrolidine derivatives. frontiersin.org

Regioselective Functionalization of Cyclic Dienes

The direct functionalization of a pre-formed cyclic diene ring is a powerful strategy for synthesizing diverse analogues. Transition metal catalysis has been instrumental in developing highly regioselective methods for adding new functional groups across the diene system. nih.gov

A significant challenge in the hydrofunctionalization of 1,3-dienes is controlling the regioselectivity, as multiple isomers can potentially be formed. chinesechemsoc.org Nickel-catalyzed asymmetric hydroarylation of 1,3-dienes with indoles provides a redox-neutral method to generate chiral indole (B1671886) derivatives with high regio- and enantioselectivity. chinesechemsoc.org The reaction proceeds under mild conditions and tolerates a variety of functional groups. chinesechemsoc.org

Palladium catalysis offers another versatile platform for the difunctionalization of cyclic 1,3-dienes. An innovative strategy employing hybrid palladium catalysis enables the selective 1,4-syn-carboamination of cyclic 1,3-dienes. acs.orgchemrxiv.org This multicomponent reaction utilizes amines and various electrophiles to install two new groups across the diene in a highly diastereoselective manner, yielding 1,4-cis-disubstituted cyclic products. acs.orgchemrxiv.org The proposed mechanism involves the photoexcitation of a Pd(0) catalyst, which generates a carbon radical from the electrophile. This radical adds to the diene, and the resulting allylic radical recombines with a Pd(I) species before undergoing nucleophilic attack by the amine. acs.org

The choice of metal and ligand is critical for directing the regioselectivity of the functionalization. For instance, Ni-catalyzed hydroalkylation of 1,3-dienes with simple ketones typically involves the formation of a metal hydride that reacts with the diene to generate an electrophilic π-allyl intermediate, which then couples with the carbon nucleophile. nih.gov These methods provide efficient C-C bond formation, coupling simple components to build more complex molecular architectures. nih.gov

Table 3: Regioselective Functionalization of Cyclic 1,3-Dienes

Method Catalyst System Functional Groups Added Regioselectivity Key Features
Asymmetric Hydroarylation Chiral Nickel Catalyst Aryl (from indole), Hydrogen High Redox-neutral, mild conditions, provides access to chiral indole derivatives. chinesechemsoc.org
1,4-syn-Carboamination Hybrid Palladium Catalyst Amine, Carbon group (from electrophile) 1,4-syn-addition Multicomponent reaction, high diastereoselectivity for cis-products, broad substrate scope. acs.orgchemrxiv.org
Hydroalkylation Nickel Catalyst Alkyl (from ketone enolate), Hydrogen High Couples dienes with unstabilized carbon nucleophiles. nih.gov

Mechanistic Investigations and Advanced Reactivity of 1 Heptylcyclohexa 1,3 Diene and Cyclohexa 1,3 Diene Systems

Cycloaddition Reactions of Cyclohexa-1,3-diene Derivativesnih.govnih.govepa.gov

Cyclohexa-1,3-diene and its derivatives are highly valued for their participation in cycloaddition reactions, which allow for the efficient construction of six-membered rings with significant stereochemical control. nih.govmdpi.com These reactions are crucial in synthetic organic chemistry for creating complex molecular architectures found in natural products and pharmaceuticals. researchgate.net The reactivity of the diene is influenced by the electronic nature and position of substituents on the ring. nih.gov For instance, the presence of an alkyl group, such as the heptyl substituent in 1-heptylcyclohexa-1,3-diene, can impact the reaction rates and selectivity due to its electron-donating and steric properties.

1,3-Dipolar Cycloadditions and Reaction Mechanisms

Beyond the [4+2] Diels-Alder reaction, cyclohexa-1,3-diene can also participate in other cycloadditions, such as the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, one of the double bonds of the diene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is a concerted, stereospecific [4π + 2π] cycloaddition, mechanistically similar to the Diels-Alder reaction. wikipedia.orgslideshare.net

A wide variety of 1,3-dipoles can be employed, including azides, nitrile oxides, and nitrones. slideshare.net The regioselectivity of the addition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. organic-chemistry.org The interaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) energy gap or the HOMO(dipolarophile)-LUMO(dipole) gap. organic-chemistry.org The double bonds of this compound, being relatively electron-rich due to the alkyl substituent, would be expected to react readily with electron-deficient 1,3-dipoles. The reaction proceeds through a highly ordered transition state, which is supported by the large negative entropy of activation observed for these types of cycloadditions. wikipedia.orgslideshare.net

Regioselectivity in 1,3-Dipolar Cycloadditions

The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect that dictates the constitutional isomer of the resulting heterocyclic product. In the case of substituted cyclohexa-1,3-diene systems, such as this compound, both electronic and steric factors associated with the substituent significantly influence the orientation of the 1,3-dipole addition across the diene framework. The heptyl group, being an electron-donating alkyl group, subtly alters the electron density of the diene system, which in turn affects the orbital coefficients of the frontier molecular orbitals (FMOs).

Generally, in 1,3-dipolar cycloadditions, the regioselectivity can be predicted by considering the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The reaction proceeds through a transition state where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO are preferentially bonded. For a 1-alkyl-substituted cyclohexa-1,3-diene, the electron-donating nature of the alkyl group increases the energy of the HOMO and is expected to have a larger coefficient on the C4 carbon atom. This electronic preference can, however, be counteracted by steric hindrance imposed by the bulky heptyl group, which may favor the approach of the dipole at the less hindered C4 position of the diene.

The outcome of the reaction is often a delicate balance between these electronic and steric effects, and the observed regioselectivity can be highly dependent on the specific 1,3-dipole used in the reaction. For instance, the reaction of a nitrile oxide with this compound would lead to the formation of a substituted isoxazoline, with the regiochemical outcome determined by the dominant FMO interaction.

Reactant 1Reactant 2 (1,3-Dipole)Potential Regioisomeric ProductsDominant Influencing Factors
This compoundNitrile Oxide3a-heptyl-3a,4,5,7a-tetrahydro-1,2-benzisoxazole and 3-heptyl-3a,4,5,7a-tetrahydro-1,2-benzisoxazoleElectronic (HOMO/LUMO coefficients) and Steric (heptyl group hindrance)
Cyclohexa-1,3-dieneAzomethine YlideTricyclic pyrrolidine (B122466) derivativesFMO interactions, steric effects of substituents on the ylide
Role of Frontier Molecular Orbitals in Cycloaddition Pathways

The Frontier Molecular Orbital (FMO) theory is a cornerstone in rationalizing the reactivity and selectivity of pericyclic reactions, including 1,3-dipolar cycloadditions. The theory posits that the dominant interactions governing the reaction pathway are those between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (the diene, in this case), or vice versa. The smaller the energy gap between these interacting orbitals, the lower the activation energy of the reaction.

Sustmann classified 1,3-dipolar cycloadditions into three types based on the relative energies of the FMOs:

Type I: The HOMO of the 1,3-dipole is higher in energy than the HOMO of the dipolarophile, and the dominant interaction is HOMO(dipole)-LUMO(dipolarophile). These are considered "normal electron demand" cycloadditions.

Type II: The LUMO of the 1,3-dipole is lower in energy than the LUMO of the dipolarophile, leading to a dominant LUMO(dipole)-HOMO(dipolarophile) interaction. These are termed "inverse electron demand" cycloadditions.

Type III: Both HOMO-LUMO interactions are significant, and the reactivity is controlled by both.

In the context of this compound, the electron-donating heptyl group raises the energy of the diene's HOMO. This would facilitate Type II cycloadditions with 1,3-dipoles that possess low-lying LUMOs. Conversely, for Type I cycloadditions, the raised HOMO of the diene would lead to a larger HOMO(dipole)-LUMO(diene) energy gap, potentially decreasing the reaction rate compared to unsubstituted cyclohexa-1,3-diene.

The coefficients of the FMOs are also crucial for predicting regioselectivity. The interaction between the atoms with the largest coefficients on the respective HOMO and LUMO is the most favorable. For an alkyl-substituted cyclohexa-1,3-diene, the HOMO is expected to have larger coefficients on the C1 and C4 atoms, while the LUMO will have larger coefficients on C2 and C3. The precise distribution of these coefficients will determine the preferred orientation of the incoming 1,3-dipole.

FMO Interaction TypeDescriptionImplication for this compound
Type I (Normal Electron Demand) HOMO(dipole) - LUMO(diene) is dominant.The electron-donating heptyl group may slightly raise the LUMO energy, potentially slowing the reaction.
Type II (Inverse Electron Demand) LUMO(dipole) - HOMO(diene) is dominant.The heptyl group raises the HOMO energy, narrowing the energy gap and accelerating the reaction.
Type III Both HOMO-LUMO interactions are important.Reactivity is a balance of both effects.

[2+2] and [3+2] Cycloaddition Pathways of Cyclic Dienes

Cyclic dienes like cyclohexa-1,3-diene can participate in cycloaddition reactions other than the common [4+2] Diels-Alder reaction. These include [2+2] and [3+2] cycloadditions, which provide access to different ring systems.

[2+2] Cycloadditions: These reactions typically occur under photochemical conditions. The thermal [2+2] cycloaddition is symmetry-forbidden according to the Woodward-Hoffmann rules for a suprafacial-suprafacial approach. However, photochemical excitation promotes an electron to a higher energy molecular orbital, reversing the symmetry requirements and allowing the reaction to proceed. For instance, the photochemical [2+2] cycloaddition of an alkene to cyclohexa-1,3-diene can yield a bicyclo[4.2.0]octene derivative. These reactions are valuable for the synthesis of strained four-membered rings. Metal-catalyzed [2+2] cycloadditions have also been developed, offering an alternative to photochemical methods.

[3+2] Cycloadditions: This is another term for 1,3-dipolar cycloadditions, as discussed in the previous sections, where a three-atom dipole reacts with a two-atom dipolarophile (an alkene moiety of the diene). An interesting variation is the intramolecular 1,3-dipolar cycloaddition. If a nitrile oxide functionality is tethered to the cyclohexadiene ring, an intramolecular reaction can occur to produce tricyclic isoxazolines. Studies on such systems have shown that the stereochemical outcome is often highly controlled, leading to a single stereoisomer. For example, intramolecular 1,3-dipolar cycloaddition of cyclo-1,3-diene-tethered nitrile oxides has been reported to yield cis-cis fused tricyclic isoxazolines.

Cycloaddition TypeConditionsReactantsProduct Type
[2+2] Photochemical or Metal-catalyzedCyclohexa-1,3-diene + AlkeneBicyclo[4.2.0]octene derivative
[3+2] (Intramolecular) ThermalCyclohexa-1,3-diene tethered to a 1,3-dipole (e.g., nitrile oxide)Tricyclic heterocycle (e.g., isoxazoline)

Transition Metal-Mediated Transformations of Cyclohexa-1,3-diene Ligands

Formation and Reactivity of Diene-Metal Carbonyl Complexes

Cyclohexa-1,3-diene and its derivatives readily form stable complexes with iron carbonyls. The most common of these is the (η⁴-cyclohexa-1,3-diene)tricarbonyliron(0) complex. This complex is typically synthesized by reacting cyclohexa-1,3-diene with iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉) under thermal or photochemical conditions. Interestingly, the same complex can be obtained from cyclohexa-1,4-diene, as the iron carbonyl species can catalyze the isomerization of the 1,4-diene to the more stable conjugated 1,3-diene prior to or during complexation. acs.org

The tricarbonyliron(0) moiety acts as a protecting group for the diene, preventing it from undergoing reactions such as hydrogenation or Diels-Alder cycloadditions. More importantly, the complexation activates the diene system for a range of synthetic transformations. A key reaction of (η⁴-cyclohexa-1,3-diene)tricarbonyliron(0) is hydride abstraction. Treatment of the neutral complex with a strong hydride abstracting agent, such as triphenylmethyl tetrafluoroborate (B81430) (Ph₃C⁺BF₄⁻), results in the formation of the cationic (η⁵-cyclohexadienyl)tricarbonyliron(I) tetrafluoroborate salt. acs.org

This cationic complex is a powerful electrophile and is susceptible to attack by a wide variety of nucleophiles. The addition of the nucleophile occurs stereospecifically from the face opposite to the bulky Fe(CO)₃ group (exo attack), leading to the formation of a substituted (η⁴-cyclohexa-1,3-diene)tricarbonyliron(0) complex. This sequence of complexation, hydride abstraction, and nucleophilic addition provides a powerful method for the stereocontrolled functionalization of the cyclohexadiene ring. The diene can be subsequently liberated from the iron complex by oxidative decomplexation, for example, with ceric ammonium (B1175870) nitrate.

For a substituted diene like this compound, the regioselectivity of hydride abstraction and subsequent nucleophilic addition would be of significant interest, with the electronic and steric properties of the heptyl group directing the outcome of these reactions.

Reaction StepReagentIntermediate/ProductKey Features
Complexation Fe(CO)₅ or Fe₂(CO)₉(η⁴-Cyclohexa-1,3-diene)tricarbonyliron(0)Diene is protected and activated.
Hydride Abstraction Ph₃C⁺BF₄⁻(η⁵-Cyclohexadienyl)tricarbonyliron(I) cationForms a stable, electrophilic cation.
Nucleophilic Addition Nu⁻ (e.g., R₂CuLi, NaBH₄, enamines)Substituted (η⁴-cyclohexa-1,3-diene)tricarbonyliron(0)Stereospecific exo-addition of the nucleophile.
Decomplexation Ce(NH₄)₂(NO₃)₆Substituted cyclohexa-1,3-dieneLiberation of the functionalized organic ligand.

Cyclohexa-1,3-diene also serves as a versatile ligand in ruthenium carbonyl chemistry, forming both mononuclear complexes and participating in the chemistry of multinuclear ruthenium clusters. The mononuclear complex, tricarbonyl(η⁴-cyclohexa-1,3-diene)ruthenium(0), can be synthesized and is used as a precursor in chemical vapor deposition for forming ruthenium films. researchgate.net

More complex reactivity is observed with triruthenium carbonyl clusters. For example, the reaction of cyclohexa-1,3-diene with the hydrido cluster [Ru₃(μ-H)(μ₃-κ²-HNNMe₂)(CO)₉] has been studied computationally. acs.org The reaction proceeds via an associative substitution of a carbonyl ligand by the diene to form an η²-diene intermediate. This is followed by the transfer of the hydride ligand to the coordinated diene and subsequent rearrangement to form an edge-bridging η³-allyl complex, [Ru₃(μ-κ³-C₆H₉)(μ₃-κ²-HNNMe₂)(μ-CO)₂(CO)₆]. acs.org This transformation demonstrates the ability of the ruthenium cluster framework to induce significant transformations of the coordinated diene ligand.

Furthermore, cyclohexa-1,3-diene can be used in the synthesis of ruthenium arene complexes. The reaction of ruthenium(III) chloride with cyclohexa-1,3-diene in ethanol (B145695) leads to the formation of the dimeric ruthenium(II) arene complex, [Ru₂(μ-Cl)₂Cl₂(η⁶-arene)₂], via dehydrogenation of the diene. thieme-connect.de This provides a convenient route to important ruthenium catalyst precursors.

The reactivity of these ruthenium complexes with substituted dienes like this compound is less explored but would be expected to be influenced by the electronic and steric profile of the alkyl substituent, potentially affecting the kinetics of ligand substitution and the regioselectivity of subsequent transformations on the coordinated diene.

Ruthenium ReagentDieneProduct TypeReaction Description
Ru(CO)₃ precursorCyclohexa-1,3-dieneMononuclear Ru(0) complexFormation of (η⁴-Cyclohexa-1,3-diene)ruthenium(0)
[Ru₃(μ-H)(...)(CO)₉]Cyclohexa-1,3-dieneTriruthenium allyl clusterLigand substitution followed by hydride transfer and rearrangement
RuCl₃·nH₂OCyclohexa-1,3-dieneDimeric Ru(II) arene complexDehydrogenation of the diene to form a coordinated arene

Hydride Abstraction and Cyclohexadienyl Intermediate Formation

The conversion of cyclic dienes to cationic intermediates via hydride abstraction is a fundamental process in organometallic chemistry. For cyclohexa-1,3-diene systems, this transformation typically involves the removal of a hydride ion (H⁻) from one of the sp³-hybridized carbon atoms of the ring, leading to the formation of a stabilized pentadienyl cation.

Research has shown that (diene)iron tricarbonyl complexes are excellent precursors for this reaction. wikipedia.org For instance, a complex of cyclohexa-1,3-diene, such as [(C₆H₈)Fe(CO)₃], reacts with strong hydride-abstracting reagents to yield the corresponding cationic cyclohexadienyl derivative, [(C₆H₇)Fe(CO)₃]⁺. wikipedia.org The heptyl substituent in this compound would be expected to influence the regioselectivity of this abstraction.

Powerful organic oxidants and Lewis acids are also employed for hydride abstraction. nsf.govresearchgate.net Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate the oxidation of cyclic and allylic C-H bonds to generate carbocations. nsf.gov The mechanism often involves the direct transfer of a hydride from the diene substrate to the oxidant. researchgate.net Extremely potent carbocations, like the perfluorotrityl cation, have demonstrated the ability to abstract hydride ions even from unactivated secondary C-H bonds, such as those in cyclohexane, with remarkable speed. nih.gov This suggests that the saturated C-5 or C-6 positions of this compound are susceptible to such reactions, which would generate a heptyl-substituted cyclohexadienyl cation. This intermediate is a valuable species for subsequent nucleophilic addition reactions.

Reagent TypeExample ReagentSubstrate/PrecursorProductCitation(s)
Organometallic ComplexHydride-Abstracting Reagents(Cyclohexa-1,3-diene)Fe(CO)₃[Cyclohexadienyl Fe(CO)₃]⁺ wikipedia.org
Quinone OxidantDDQAllylic/Benzylic C-H bondCarbocation Intermediate nsf.govresearchgate.net
Carbocation OxidantPerfluorotrityl CationCyclohexane (secondary C-H)Cyclohexyl Cation nih.gov

Palladium-Catalyzed Oxyallyl Cycloaddition with Conjugated Dienes

Palladium-catalyzed cycloaddition reactions provide efficient routes to complex cyclic architectures. The [4+3] cycloaddition involving an oxyallyl cation intermediate and a conjugated diene is a powerful method for constructing seven-membered rings. nih.gov However, recent studies have shown that palladium catalysis can divert this reactivity towards [3+2] cycloaddition to form five-membered tetrahydrofuran (B95107) skeletons. nih.govresearchgate.net

In this process, a tailored precursor and a Pd(0) catalyst generate a palladium-oxyallyl intermediate. nih.gov When reacted with a conjugated diene like cyclohexa-1,3-diene, this intermediate can undergo a stepwise pathway involving a Pd-allyl transfer and subsequent ring closure. nih.gov This pathway overrides the conventional [4+3] selectivity. researchgate.net Research by Trost et al. demonstrated this unique reactivity, testing substrates such as 1,3-cyclohexadiene-1-carboxaldehyde and achieving the bicyclic tetrahydrofuran product with high chemoselectivity. researchgate.net Given its structural similarity, this compound is expected to participate in this transformation, with the conjugated diene system reacting with the palladium-oxyallyl species to yield a complex bicyclic ether. The steric and electronic properties of the heptyl group would likely influence the stereochemical outcome of the reaction.

Isomerization and Rearrangement Processes of Cyclic Dienes

Cyclic dienes like this compound can undergo a variety of isomerization and rearrangement reactions, driven by thermal, metallic, or photochemical induction. These processes lead to a diverse range of structural isomers.

Thermal Isomerization Pathways

Under thermal conditions, cyclohexa-1,3-diene and its derivatives primarily undergo pericyclic reactions, governed by the Woodward-Hoffmann rules. wikipedia.org One of the most common pathways is the organic-chemistry.orgrsc.org-sigmatropic hydrogen shift. ucla.edulibretexts.org In this unimolecular process, a hydrogen atom migrates from a saturated carbon (C-5 or C-6) across the pi-system to the C-1 or C-4 position. For 5-methyl-1,3-cyclopentadiene, this process occurs rapidly at room temperature, leading to a mixture of isomers. libretexts.org For this compound, a similar organic-chemistry.orgrsc.org-hydrogen shift would lead to positional isomers of the heptyl group on the ring.

Another significant thermal process is the pku.edu.cnpku.edu.cn-sigmatropic rearrangement, such as the Cope rearrangement, although this requires a 1,5-diene system. libretexts.orgmasterorganicchemistry.com More relevant to the cyclohexa-1,3-diene skeleton is its thermal decomposition at higher temperatures, which can yield benzene (B151609) and hydrogen in an exothermic process. wikipedia.orgrsc.org This reaction is considered symmetry-forbidden as a direct concerted process and may proceed through intermediate steps. rsc.org

Metal-Catalyzed Positional Isomerization of 1,3-Dienes

Transition metal catalysts are highly effective at promoting the positional isomerization of double bonds in dienes, often under mild conditions. researchgate.net These reactions typically proceed through the formation of metal-hydride or metal-π-allyl intermediates. nih.gov Iron carbonyl complexes, for example, can be used to isomerize substituted 1,4-cyclohexadienes into their more stable conjugated 1,3-diene counterparts. e-bookshelf.de Ruthenium catalysts, such as RuHCl(CO)(PPh₃)₃, have also been successfully used to isomerize 1,4-cyclohexadiene (B1204751) to 1,3-cyclohexadiene (B119728) in neat conditions. researchgate.net

Rhodium catalysts are also widely employed for the cycloisomerization of enynes and allenenes to produce cyclic 1,3-dienes. organic-chemistry.orgrsc.orgdntb.gov.ua These reactions highlight the ability of rhodium complexes to mediate C-H activation and insertion processes that result in the formation and rearrangement of diene systems. pku.edu.cn For this compound, a suitable transition metal catalyst could facilitate the migration of the double bonds to form 1-heptylcyclohexa-1,4-diene or other isomers, depending on the catalyst and reaction conditions.

Catalyst SystemReaction TypeSubstrate TypeProduct TypeCitation(s)
Iron CarbonylsIsomerizationCyclohexa-1,4-dienesCyclohexa-1,3-dienes e-bookshelf.de
RuHCl(CO)(PPh₃)₃Isomerization1,4-Cyclohexadiene1,3-Cyclohexadiene researchgate.net
[RhCl(COD)]₂/PhosphineCycloisomerizationAcyclic EnynesCyclic 1,3-Dienes organic-chemistry.org
Cobalt PowderGeometrical Isomerizationcis-Penta-1,3-dienetrans-Penta-1,3-diene rsc.org

Ultrafast Polyene Dynamics and Ring-Opening Reactions

The photochemistry of cyclohexa-1,3-diene is a cornerstone of dynamic chemical processes, serving as a model for electrocyclic reactions. nih.gov Upon absorption of ultraviolet light, cyclohexa-1,3-diene undergoes an ultrafast (femtosecond timescale) electrocyclic ring-opening to form 1,3,5-hexatriene (B1211904). wolfresearchgroup.comarxiv.org This reaction is remarkably efficient and stereospecific, proceeding in a conrotatory fashion as predicted by the Woodward-Hoffmann rules. nih.gov

Time-resolved spectroscopic studies have elucidated the detailed mechanism of this transformation. researchgate.netmit.edu After excitation to the bright 1B (S₂) electronic state, the molecule moves to a lower-energy 2A (S₁) state within approximately 55 femtoseconds. nih.gov From there, it proceeds through a conical intersection to the ground state potential energy surface in about 80 femtoseconds, where it emerges as the ring-opened 1,3,5-hexatriene product. nih.govnih.gov The entire process from photoexcitation to the formation of the ground-state product is complete in under 200 fs. nih.gov While the heptyl group on this compound is not a chromophore and would not directly participate in the electronic excitation, its mass and steric bulk could subtly influence the vibrational relaxation and conformational dynamics of the resulting heptyl-substituted 1,3,5-hexatriene photoproduct. rsc.orgresearchgate.net

Theoretical and Computational Studies of 1 Heptylcyclohexa 1,3 Diene and Analogues

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling serves as a cornerstone for investigating molecules where experimental data may be scarce. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from stable geometries and vibrational frequencies to the energies of frontier molecular orbitals (HOMO and LUMO), which are critical determinants of reactivity.

Density Functional Theory (DFT) has become the predominant computational method in chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to study the geometrical and electronic properties of diene systems, including substituted cyclohexa-1,3-diene derivatives. ui.edu.ng Calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into the molecule's electronic landscape. d-nb.info

For 1-Heptylcyclohexa-1,3-diene, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including the conformation of the cyclohexadiene ring and the attached heptyl group.

Calculate Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In Diels-Alder reactions, the energy gap between the diene's HOMO and the dienophile's LUMO (or vice-versa) dictates the reaction's feasibility. rsc.org The electron-donating heptyl group is expected to raise the HOMO energy of the diene, potentially accelerating reactions with electron-deficient dienophiles.

Model Reaction Pathways: DFT is used to map the potential energy surface of chemical reactions, locating transition states and calculating activation energies. pku.edu.cn This allows for a detailed mechanistic understanding of processes like cycloadditions involving the diene.

PropertyUnsubstituted Cyclohexa-1,3-diene (Calculated)1-Alkyl-cyclohexa-1,3-diene (Predicted Trend)Rationale for Trend
HOMO Energy ~ -6.2 eVHigher (Less Negative)The +I inductive effect of the alkyl group donates electron density, destabilizing the HOMO.
LUMO Energy ~ 0.6 eVSlightly HigherThe alkyl group has a minor destabilizing effect on the LUMO.
HOMO-LUMO Gap ~ 6.8 eVSmallerThe increase in HOMO energy is typically more pronounced than the change in LUMO energy.
Dipole Moment 0 DSmall but non-zeroThe alkyl group introduces a slight asymmetry in the electron distribution.

Table 1: Predicted trends in DFT-calculated electronic properties upon alkyl substitution of cyclohexa-1,3-diene. Exact values depend on the specific computational method and basis set used.

While DFT is widely used, other quantum chemical methods also play important roles.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without empirical parameters. ijert.org They are often used for high-accuracy benchmark calculations, particularly for determining the conformational flexibility and inversion barriers of cyclic systems like cyclohexa-1,3-diene. researchgate.net Although computationally more intensive than DFT, they can provide a clearer picture of electron correlation effects, which can be important for subtle conformational energy differences.

Semi-Empirical Methods: Methods like PM3 are less computationally demanding than DFT or ab initio methods because they use parameters derived from experimental data. ui.edu.ng While less accurate for detailed electronic structure analysis, they are useful for initial geometry optimizations of large molecules or for screening the conformational space of flexible substituents like the heptyl group before employing more rigorous methods. ui.edu.ng

Method TypeKey FeatureTypical Application for this compound
Ab Initio (e.g., HF, MP2) High accuracy, no empirical parameters. ijert.orgAccurate calculation of ring inversion barriers and conformational energies. researchgate.net
Density Functional Theory (DFT) Good balance of accuracy and cost.Geometry optimization, FMO analysis, reaction pathway modeling. ui.edu.ngd-nb.info
Semi-Empirical (e.g., PM3) Computationally very fast, uses empirical parameters. ui.edu.ngInitial screening of heptyl chain conformations, preliminary geometry for large systems.

Table 2: Comparison of quantum chemical methods for the analysis of substituted dienes.

Analysis of Substituent Effects in Cyclohexa-1,3-diene Systems

The presence of a substituent, such as the heptyl group in this compound, fundamentally alters the electronic distribution and, consequently, the chemical properties of the parent ring system. researchgate.net The study of these substituent effects is critical for understanding and predicting reactivity. d-nb.info

Substituent effects are typically understood through two primary mechanisms: inductive and resonance effects. chemistrysteps.comvedantu.com

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity. du.edu.eg The heptyl group, like other alkyl groups, is electron-donating through the inductive effect (+I). It "pushes" electron density through the sigma framework towards the diene system. This donation of electron density increases the nucleophilicity of the diene. unizin.org

For this compound, the dominant electronic contribution from the heptyl group is the +I inductive effect. This effect makes the diene more electron-rich than the unsubstituted cyclohexa-1,3-diene, which generally increases its reactivity in normal-electron-demand Diels-Alder reactions where the diene acts as the nucleophile. pearson.com

While cyclohexa-1,3-diene is not aromatic, the degree of π-electron delocalization in its butadiene fragment is a key aspect of its structure and stability. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of delocalization (and by extension, aromaticity). acs.orgnih.gov The HOMA index compares the bond lengths within a ring to an optimal value for a fully delocalized aromatic system (where HOMA = 1 for benzene). d-nb.infoacs.org A value of 0 indicates a non-aromatic, localized (Kekulé) structure.

For the diene fragment of cyclohexa-1,3-diene, the HOMA value is low, reflecting its non-aromatic character and significant bond length alternation between the single and double bonds. The introduction of the electron-donating heptyl group causes minor perturbations in the geometry of the diene fragment. The +I effect slightly increases electron density in the pi system, which could lead to a very small change in the bond lengths and a subtle shift in the HOMA index compared to the parent compound. d-nb.info However, the system remains fundamentally non-aromatic.

SystemTypical C=C Bond Length (Å)Typical C-C Bond Length (in diene) (Å)HOMA Index (Calculated for Ring)Degree of Delocalization
Benzene (B151609) (Reference) 1.3961.3961.00High (Aromatic)
Cyclohexa-1,3-diene ~1.34~1.47Low (~0.1 - 0.3)Low (Non-aromatic)
This compound ~1.34~1.47Low (Similar to parent)Low (Non-aromatic)

Table 3: Comparison of geometric parameters and HOMA index, illustrating the low π-electron delocalization in the cyclohexa-1,3-diene system.

In this compound, the substituent effect must be transmitted through a mixed system containing both sp²-hybridized (unsaturated) and sp³-hybridized (saturated) carbon atoms. This makes the transmission of electronic effects more complex than in fully aromatic (like benzene) or fully saturated (like cyclohexane) systems. d-nb.info

Through the Saturated Portion: The inductive effect of the heptyl group is transmitted through the sigma bonds of the two sp³ carbons (C5 and C6) of the ring. The strength of the inductive effect attenuates rapidly with distance. du.edu.eg

Influence on the Unsaturated Portion: The electronic influence reaching the sp² carbons (C1, C2, C3, C4) affects the properties of the π-system. The +I effect from the heptyl group at C1 directly enriches the electron density of the diene, influencing its reactivity in cycloaddition reactions.

Computational Mechanistic Studies of Organic Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of organic reactions at a molecular level. For this compound and its analogues, theoretical studies focus on elucidating reaction pathways, characterizing transition states, and understanding the origins of selectivity, particularly in pericyclic reactions, which are characteristic of conjugated diene systems.

Potential Energy Surface Analysis for Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. Analysis of the PES allows for the detailed exploration of reaction pathways, connecting reactants, transition states, and products.

A paradigmatic reaction for 1,3-cyclohexadiene (B119728) and its derivatives is the photochemically induced electrocyclic ring-opening to form 1,3,5-hexatriene (B1211904). nih.govsemanticscholar.org Computational studies on the parent 1,3-cyclohexadiene (CHD) have provided a detailed picture of this ultrafast reaction. acs.org Upon photoexcitation, the molecule is placed on a repulsive region of an excited-state PES (specifically the 1B state), which directs the molecule along a conrotatory path consistent with Woodward-Hoffmann rules. nih.gov The reaction proceeds through a complex evolution over multiple barrierless excited-state potential energy surfaces. acs.org The wave packet rapidly moves to another excited state (the 2A state) within approximately 55 femtoseconds, and then crosses to the ground state via a conical intersection in about 80 femtoseconds. nih.govsemanticscholar.org

Advanced computational analyses, such as diabatic state analysis, have been employed to better understand the true nature of the reactive state. acs.org These studies suggest that the 3¹A⁻ diabatic state, rather than the traditionally considered 2¹A⁻ state, plays a predominant role in the reactive pathway leading to the hexatriene product. acs.orgirb.hr The fate of a trajectory—whether it leads to the ring-opened product or returns to the cyclohexadiene ground state—is determined by the electronic character of the S₁ state at the moment of the nonadiabatic transition to the S₀ ground state. acs.org While specific PES calculations for this compound are not widely documented, the presence of an alkyl group at the C1 position is not expected to fundamentally alter this photochemical pathway but may introduce subtle steric and electronic perturbations.

For thermal reactions like the Diels-Alder reaction, the PES helps to confirm that the reaction proceeds through a single, concerted transition state without the formation of intermediates. slideshare.net

Frontier Molecular Orbital (FMO) Theory in Understanding Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the reactivity and selectivity of pericyclic reactions. uniurb.itimperial.ac.uk The theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mit.edu The rate of reaction is inversely related to the energy gap between these interacting orbitals (ΔE = ELUMO - EHOMO); a smaller gap leads to a stronger interaction and a lower activation energy. mit.edu

In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. mdpi.comubc.ca

Diene (this compound): The heptyl group at the C1 position is electron-donating. This will raise the energy of the diene's HOMO, making it a better electron donor.

Dienophile: Electron-withdrawing groups on the dienophile lower the energy of its LUMO, making it a better electron acceptor.

The combination of a high-energy HOMO (from the substituted diene) and a low-energy LUMO (from the substituted dienophile) results in a small HOMO-LUMO gap, leading to a faster reaction. slideshare.net Conversely, in an inverse-electron-demand Diels-Alder reaction, the interaction is between the LUMO of the diene and the HOMO of the dienophile. mdpi.com

FMO theory also explains regioselectivity. The new bonds form between the atoms on the diene and dienophile that have the largest orbital coefficients in the respective frontier orbitals. ox.ac.uk For a 1-substituted diene like this compound, the orbital coefficients are largest at the C4 position, which influences the orientation of the dienophile in the transition state. udel.edu

Table 2: Calculated HOMO-LUMO Energy Gaps for Diels-Alder Reactions of 1,3-Cyclohexadiene with Substituted Ethenes semanticscholar.org
Dienophile SubstituentHOMO (Diene) (eV)LUMO (Dienophile) (eV)Energy Gap (ΔE) (eV)
-H (Unsubstituted)-6.101.01-7.11
-OH (Electron-Donating)-6.101.22-7.32
-NO₂ (Electron-Withdrawing)-6.10-3.19-2.91

The data clearly shows that the electron-withdrawing NO₂ group dramatically lowers the LUMO energy of the dienophile, resulting in the smallest energy gap and the highest reactivity, which aligns with the activation energy calculations. semanticscholar.org

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies provide quantitative data on the energy changes and rates of chemical reactions, respectively. These experimental and computational evaluations are crucial for understanding the feasibility and dynamics of reactions involving this compound and its analogues.

Reaction Thermochemistry (Enthalpy and Free Energy of Reaction)

The thermochemistry of a reaction is described by changes in thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy of Reaction (ΔH): Diels-Alder reactions are typically exothermic, meaning they release heat (ΔH < 0). msu.edu This is because two relatively weak π-bonds in the reactants are converted into two stronger σ-bonds in the cyclohexene (B86901) product. researchgate.net Computational studies on the reaction of 1,3-cyclohexadiene with substituted ethene found negative enthalpy values, confirming the exothermic nature of the reaction. researchgate.net The conversion of 1,3-cyclohexadiene to benzene and hydrogen is also exothermic by approximately 25 kJ/mol. wikipedia.org Furthermore, 1,3-cyclohexadiene is about 1.6 kJ/mol more stable than its isomer, 1,4-cyclohexadiene (B1204751). wikipedia.org

Entropy of Reaction (ΔS): Cycloaddition reactions, where two molecules combine to form one, are characterized by a significant decrease in entropy (ΔS < 0). msu.edu This reflects the loss of translational and rotational degrees of freedom, leading to a more ordered system.

Gibbs Free Energy of Reaction (ΔG): The spontaneity of a reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). Because the Diels-Alder reaction has a negative ΔH and a negative ΔS, the spontaneity is temperature-dependent. At lower temperatures, the favorable enthalpy term dominates, and the reaction is spontaneous (ΔG < 0). At very high temperatures, the unfavorable entropy term (TΔS) can become dominant, making the reverse reaction (retro-Diels-Alder) favorable. msu.edu For example, a computational study of the Diels-Alder reaction between 1,3-cyclohexadiene and an unsubstituted ethene yielded a negative ΔG of -60.16 kJ/mol, indicating a favorable reaction. researchgate.net

Table 3: Calculated Thermodynamic Parameters for the Diels-Alder Reaction of 1,3-Cyclohexadiene and Unsubstituted Ethene researchgate.net
ParameterValueIndication
Enthalpy of Reaction (ΔH)-66.65 kJ/molExothermic
Entropy of Reaction (ΔS)-11.29 J/mol·KIncreased Order
Gibbs Free Energy of Reaction (ΔG)-60.16 kJ/molSpontaneous/Favorable

Kinetic Data and Reactivity Ratios Determination

Kinetic studies measure the rate at which a reaction proceeds. For substituted dienes, the reaction rate is highly dependent on the electronic nature of the substituents. As discussed previously, an electron-donating group like heptyl on the diene is expected to increase the rate of a normal-electron-demand Diels-Alder reaction. nih.gov

Reactivity Ratios: In copolymerization, reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain ending in one monomer unit (M₁) toward adding another molecule of the same monomer (M₁) versus adding a molecule of the comonomer (M₂). These ratios are crucial for predicting the final copolymer composition and structure.

While specific data for this compound is not available, a study on the anionic copolymerization of 1,3-cyclohexadiene (M₁) and styrene (B11656) (M₂) provides valuable analogous data. researchgate.net

Table 4: Reactivity Ratios for the Anionic Copolymerization of 1,3-Cyclohexadiene (M₁) and Styrene (M₂) researchgate.net
MonomerReactivity RatioValue
1,3-Cyclohexadiener₁0.022
Styrener₂0.024

The product of the reactivity ratios (r₁ * r₂ ≈ 0.0005) is very close to zero. When both r₁ and r₂ are very small (<< 1), it indicates a strong tendency for the monomers to alternate in the polymer chain. researchgate.net This means that a growing chain ending in a cyclohexadiene unit prefers to add a styrene monomer, and a chain ending in a styrene unit prefers to add a cyclohexadiene monomer, leading to the formation of an alternating copolymer. researchgate.net

Spectroscopic and Advanced Characterization Techniques for 1 Heptylcyclohexa 1,3 Diene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Heptylcyclohexa-1,3-diene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the protons on the cyclohexadiene ring exhibit characteristic chemical shifts in the olefinic region (typically δ 5.5-6.5 ppm), while the protons of the heptyl group appear in the aliphatic region (δ 0.8-2.2 ppm). The coupling patterns (spin-spin splitting) between adjacent protons are crucial for establishing the connectivity of the atoms. For instance, the signals for the vinyl protons will appear as multiplets due to coupling with each other and with the adjacent allylic protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The sp² hybridized carbons of the conjugated diene system are typically observed in the δ 120-140 ppm range, while the sp³ carbons of the ring and the heptyl substituent are found further upfield.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data for analogous alkyl-substituted cyclohexadienes.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~135
C2~5.8~125
C3~5.9~128
C4~5.7~122
C5~2.1~28
C6~2.2~26
Heptyl-C1'~2.0~35
Heptyl-C2'~1.4~30
Heptyl-C3'~1.3~32
Heptyl-C4'~1.3~29
Heptyl-C5'~1.3~23
Heptyl-C6'~1.3~32
Heptyl-C7'~0.9~14

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Beyond static structural analysis, NMR is a powerful method for studying reaction kinetics. uni-mainz.deresearchgate.net By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be monitored in real-time. uni-mainz.de This allows for the determination of reaction rates, the observation of transient intermediates, and the elucidation of reaction mechanisms involving this compound, such as in cycloaddition or isomerization reactions. uni-mainz.deacs.org

Mass Spectrometry (MS) for Molecular Characterization (e.g., GC-MS)

Mass spectrometry (MS) is a primary technique for determining the molecular weight and elemental formula of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating the compound from a mixture and identifying it based on its mass spectrum. researchgate.netresearchgate.net

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound (C₁₃H₂₂), the molecular ion peak would be expected at m/z = 178. The fragmentation pattern is anticipated to show characteristic losses. A prominent fragmentation pathway for alkyl-substituted cyclic compounds is the loss of the alkyl chain. Therefore, a significant peak corresponding to the loss of a heptyl radical (•C₇H₁₅) would be expected at m/z = 79. Another common fragmentation for cyclohexadiene systems is a retro-Diels-Alder reaction, although this may be less favored depending on the substitution pattern. Other fragments would arise from the cleavage of the heptyl group at various points. researchgate.netnih.govnist.gov

Ion Predicted m/z Identity/Origin
[C₁₃H₂₂]⁺178Molecular Ion (M⁺)
[C₆H₇]⁺79Loss of heptyl radical ([M-C₇H₁₅]⁺)
[C₁₁H₁₇]⁺149Loss of ethyl radical ([M-C₂H₅]⁺)
[C₉H₁₃]⁺121Loss of butyl radical ([M-C₄H₉]⁺)
Various43, 57, 71Fragments from the heptyl chain

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. researchgate.net For this compound, these techniques can confirm the presence of the conjugated diene system and the aliphatic heptyl chain.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions. Key expected absorptions for this compound include:

C=C stretching: The conjugated diene system will show characteristic C=C stretching vibrations, typically around 1600-1650 cm⁻¹.

=C-H stretching: The sp² C-H bonds of the diene will absorb just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹).

-C-H stretching: The sp³ C-H bonds of the methylene (B1212753) and methyl groups in the heptyl chain and the cyclohexadiene ring will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-C-H bending: Bending vibrations for CH₂ and CH₃ groups will be visible in the 1375-1465 cm⁻¹ region. nist.gov

Raman spectroscopy, which measures the inelastic scattering of light, is often complementary to IR. The C=C stretching of the conjugated system is typically a strong and sharp signal in the Raman spectrum, making it particularly useful for identifying this moiety. acs.org

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
=C-H Stretch (vinyl)3010 - 3050Moderate
-C-H Stretch (alkyl)2850 - 2960Strong
C=C Stretch (conjugated)1600 - 1650Strong
-CH₂ Bending (scissoring)~1465Moderate
-CH₃ Bending (asymmetric)~1450Moderate
-CH₃ Bending (symmetric)~1375Moderate

Electronic Spectroscopy (UV/Visible)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems. shivajichk.ac.inpressbooks.pub The conjugated π-electron system of this compound allows it to absorb UV radiation, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). usp.brlibretexts.org

The wavelength of maximum absorbance (λmax) is a key characteristic. For the parent cyclohexa-1,3-diene, the λmax is approximately 256-259 nm. caltech.edudocbrown.info The presence of an alkyl substituent on the diene system influences the λmax. According to the Woodward-Fieser rules for dienes, alkyl substituents attached to the double bond system cause a bathochromic (red) shift, moving the λmax to a longer wavelength. egyankosh.ac.in Since the heptyl group in this compound is an alkyl substituent directly attached to the conjugated system, it is expected to increase the λmax by approximately 5 nm.

Compound Base λmax (nm) Contribution from Substituents Predicted λmax (nm)
Cyclohexa-1,3-diene253 (homoannular diene)+ Ring Residue (1) = +5 nm258
This compound253 (homoannular diene)+ Ring Residues (2) = +10 nm263

This absorption in the UV region confirms the presence of the conjugated diene chromophore. pressbooks.pub The intensity of the absorption, given by the molar absorptivity (ε), provides further information about the electronic nature of the molecule. libretexts.org

X-ray Diffraction for Solid-State Structure Determination of Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound is likely a liquid or oil at room temperature, its solid-state structure can be investigated by analyzing a suitable crystalline derivative. nist.gov

A common strategy is to react the diene with a dienophile in a Diels-Alder reaction to form a new, often crystalline, bicyclic adduct. nih.govnih.gov For example, reacting this compound with a dienophile like N-phenylmaleimide could yield a solid product. This crystalline derivative can then be analyzed by single-crystal X-ray diffraction.

The technique involves directing a beam of X-rays onto the crystal. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the precise coordinates of every atom (excluding hydrogens, typically) in the crystal lattice can be determined. This analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry, thereby confirming the structure of the original this compound reactant. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.